(2-Bromoethane-1,1-diyl)dibenzene

Description

Contextualizing Halogenated Organic Compounds in Modern Chemistry Research

Halogenated organic compounds are a cornerstone of modern chemical science, exhibiting a broad spectrum of applications ranging from pharmaceuticals and agrochemicals to materials science and synthetic intermediates. The introduction of halogen atoms into an organic framework can profoundly influence a molecule's physical, chemical, and biological properties. This is due to the unique electronic and steric attributes of halogens, such as their electronegativity, polarizability, and ability to act as good leaving groups in nucleophilic substitution and elimination reactions.

In the realm of organic synthesis, the carbon-halogen bond is a versatile functional handle that enables a vast array of chemical transformations. Brominated compounds, in particular, offer a favorable balance of reactivity and stability, making them ideal substrates for forming new carbon-carbon and carbon-heteroatom bonds through various coupling reactions. Furthermore, the strategic placement of bromine atoms can direct the regioselectivity of subsequent reactions and introduce conformational constraints within a molecule.

Nomenclature and Structural Representation of (2-Bromoethane-1,1-diyl)dibenzene (CAS: 40231-75-2)

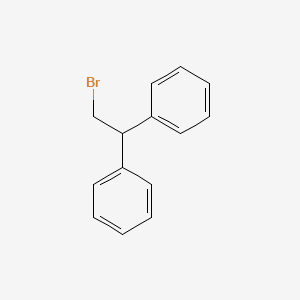

The systematic IUPAC name for the compound with CAS number 40231-75-2 is 1,1'-(2-bromoethylidene)bis(benzene). However, it is also commonly referred to as (2-Bromoethane-1,1-diyl)dibenzene or 1,1-diphenyl-2-bromoethane. The molecular formula of the compound is C14H13Br.

Structurally, it features a two-carbon ethane (B1197151) backbone. One carbon atom is bonded to two phenyl groups (the "1,1-diyl" moiety) and a hydrogen atom, while the adjacent carbon atom is bonded to a bromine atom and two hydrogen atoms.

| Identifier | Value |

| IUPAC Name | 1,1'-(2-bromoethylidene)bis(benzene) |

| Other Names | (2-Bromoethane-1,1-diyl)dibenzene, 1,1-Diphenyl-2-bromoethane |

| CAS Number | 40231-75-2 |

| Molecular Formula | C14H13Br |

| Molecular Weight | 261.16 g/mol |

| SMILES | C1=CC=C(C=C1)C(CBr)C2=CC=CC=C2 |

Historical Perspective on the Synthesis and Initial Characterization of (2-Bromoethane-1,1-diyl)dibenzene and Related Analogues

While a definitive first synthesis of (2-Bromoethane-1,1-diyl)dibenzene is not readily found in early chemical literature, its synthesis can be understood within the historical context of established organic reactions. A plausible and historically significant method for the preparation of the 1,1-diphenylethane (B1196317) backbone is the Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877. wikipedia.orglibretexts.orgmt.comlibretexts.orgmasterorganicchemistry.com This reaction involves the electrophilic aromatic substitution of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. For instance, the reaction of benzene (B151609) with 1,1-dichloroethane or vinyl chloride under Friedel-Crafts conditions could conceptually lead to the formation of a 1,1-diphenylethane derivative.

The subsequent bromination of the ethyl side chain would then yield the target compound. The free radical bromination of alkylbenzenes, a reaction known since the late 19th and early 20th centuries, would be a logical approach. This method typically involves the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Significance of the 1,1-Diarylethane Moiety in Organic Substrate Design

The 1,1-diarylethane moiety is a privileged scaffold in organic chemistry, particularly in the design of substrates for mechanistic studies and as a core structure in medicinal chemistry and materials science. The presence of two phenyl groups on the same carbon atom imparts significant steric bulk, which can influence the stereochemical outcome of reactions at or near this center.

In mechanistic studies, substrates containing the 1,1-diarylethane core are often used to investigate the steric and electronic effects on reaction rates and pathways. For example, in elimination reactions, the bulky diphenylmethyl group can influence the regioselectivity, favoring the formation of the less sterically hindered alkene (Hofmann elimination) over the more substituted alkene (Zaitsev elimination) depending on the reaction conditions.

From a medicinal chemistry perspective, the 1,1-diarylethane scaffold is found in a number of biologically active molecules. The two aromatic rings can engage in various non-covalent interactions with biological targets such as proteins and enzymes, including π-π stacking and hydrophobic interactions. The flexibility of the ethane linker allows the phenyl groups to adopt different spatial orientations, enabling a better fit within a binding pocket.

Overview of Research Trajectories for Brominated Diphenylethane Derivatives

Research involving brominated diphenylethane derivatives has evolved along several key trajectories, driven by their utility as synthetic intermediates and their potential applications in various fields.

One major area of research has focused on the use of these compounds as precursors for the synthesis of more complex molecules. The bromine atom serves as a versatile functional group that can be readily transformed into other functionalities. For example, dehydrobromination of (2-Bromoethane-1,1-diyl)dibenzene can lead to the formation of 1,1-diphenyl-1-bromoethene, a useful building block in its own right. cdnsciencepub.com Nucleophilic substitution reactions can also be employed to introduce a variety of substituents at the 2-position of the ethane chain.

Another significant research direction has been the investigation of the mechanistic aspects of reactions involving brominated diphenylethane derivatives. Their well-defined structure allows for systematic studies of reaction kinetics, stereochemistry, and the influence of substituents on the aromatic rings. These studies contribute to a fundamental understanding of reaction mechanisms, which is crucial for the development of new synthetic methodologies.

Structure

3D Structure

Properties

Molecular Formula |

C14H13Br |

|---|---|

Molecular Weight |

261.16 g/mol |

IUPAC Name |

(2-bromo-1-phenylethyl)benzene |

InChI |

InChI=1S/C14H13Br/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |

InChI Key |

RWWBIXFAJZCCQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CBr)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for 2 Bromoethane 1,1 Diyl Dibenzene

Direct Bromination Approaches for Benzene-1,1'-(ethane-1,1-diyl)bis- Precursors

The direct bromination of the logical precursor, 1,1-diphenylethane (B1196317) ((C₆H₅)₂CHCH₃), presents significant challenges regarding selectivity. nih.gov

Radical halogenation is a synthetic method used to replace a hydrogen atom on an alkane with a halogen. youtube.com This reaction typically proceeds via a free-radical chain mechanism, which is initiated by heat or ultraviolet (UV) light. wvu.edunumberanalytics.com A common and effective reagent for this purpose is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals (Br•), minimizing side reactions. numberanalytics.commasterorganicchemistry.com The generally accepted mechanism involves three key stages:

Initiation: Homolytic cleavage of a radical initiator (like AIBN) or the Br-Br bond by light/heat to produce initial radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the hydrocarbon substrate to form HBr and a carbon-centered radical. This alkyl radical then reacts with Br₂ (or NBS) to form the bromoalkane product and a new bromine radical, which continues the chain.

Termination: Two radicals combine to quench the reaction chain.

A critical aspect of radical halogenation is its regioselectivity, which is dictated by the stability of the radical intermediate formed during the propagation step. Radical bromination is highly selective, strongly favoring the abstraction of a hydrogen atom that leads to the most stable radical intermediate. youtube.comwvu.edu The order of radical stability is generally: benzylic > allylic > tertiary (3°) > secondary (2°) > primary (1°) > methyl.

In the case of the precursor 1,1-diphenylethane, there are two types of hydrogens that can be abstracted:

The single hydrogen at the C1 position, which is both tertiary and doubly benzylic.

The three hydrogens on the methyl group at the C2 position, which are primary.

The radical formed by abstracting the C1 hydrogen is exceptionally stable due to resonance delocalization of the unpaired electron across both phenyl rings. In contrast, the primary radical at the C2 position has no such resonance stabilization. Consequently, radical bromination of 1,1-diphenylethane would overwhelmingly yield 1-bromo-1,1-diphenylethane as the major product, with the desired (2-Bromoethane-1,1-diyl)dibenzene being a very minor, often negligible, product.

Table 1: Predicted Products of Radical Bromination of 1,1-Diphenylethane

| Starting Material | Position of Bromination | Radical Intermediate | Stability | Product Name | Structure | Expected Yield |

|---|---|---|---|---|---|---|

| 1,1-Diphenylethane | C1 (Benzylic) | Tertiary, Doubly Benzylic | Very High | 1-Bromo-1,1-diphenylethane | (C₆H₅)₂C(Br)CH₃ | Major |

| 1,1-Diphenylethane | C2 (Primary) | Primary | Low | (2-Bromoethane-1,1-diyl)dibenzene | (C₆H₅)₂CHCH₂Br | Minor/Negligible |

Substitution Reactions for the Installation of the Bromo- Functionality

Given the regioselectivity issues with direct bromination, substitution reactions on functionalized precursors offer a more reliable and controlled route to (2-Bromoethane-1,1-diyl)dibenzene.

A highly effective strategy involves starting with 2,2-diphenylethan-1-ol, ((C₆H₅)₂CHCH₂OH). This precursor has the hydroxyl group at the desired position for substitution.

The hydroxyl group is inherently a poor leaving group. Therefore, it must first be converted into a good leaving group. This can be achieved in two primary ways:

Protonation: In the presence of a strong acid like hydrobromic acid (HBr), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺), which is an excellent leaving group (H₂O). The bromide ion (Br⁻) then acts as a nucleophile, attacking the primary carbon and displacing water in an Sₙ2 reaction to form the target alkyl bromide.

Conversion to a Sulfonate Ester: The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (like pyridine) to form a tosylate ester ((C₆H₅)₂CHCH₂OTs). The tosylate group is an excellent leaving group, and subsequent reaction with a source of bromide ions, such as sodium bromide (NaBr) in a polar aprotic solvent, will proceed via an Sₙ2 mechanism to yield (2-Bromoethane-1,1-diyl)dibenzene.

Another common reagent for converting primary alcohols to alkyl bromides is phosphorus tribromide (PBr₃), which provides a clean conversion with high yields.

Table 2: Synthesis via Nucleophilic Substitution on 2,2-Diphenylethan-1-ol

| Reagent(s) | Leaving Group | Mechanism | Product |

|---|---|---|---|

| HBr (conc.) | H₂O | Sₙ2 | (2-Bromoethane-1,1-diyl)dibenzene |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they are not typically used for the direct conversion of a C(sp³)-H bond on an ethane (B1197151) chain to a C-Br bond. The title of this subsection likely refers to the synthesis of precursors. For instance, the 1,1-diphenylethane skeleton itself can be synthesized using cross-coupling methods. However, a more relevant reaction for installing the bromo-functionality at the C2 position involves the anti-Markovnikov addition of HBr to an alkene precursor. The logical alkene precursor is 1,1-diphenylethylene (B42955), which can be synthesized via dehydration of 1,1-diphenylethanol (B1581894). wikipedia.org The addition of HBr in the presence of peroxides (ROOR) proceeds via a free-radical mechanism, which, in contrast to ionic addition, results in the bromine atom adding to the less substituted carbon of the double bond, yielding the desired (2-Bromoethane-1,1-diyl)dibenzene.

Multi-Step Synthesis Utilizing Carbonyl Precursors

The most practical and versatile syntheses of (2-Bromoethane-1,1-diyl)dibenzene often involve multi-step reaction sequences starting from readily available carbonyl compounds. libretexts.org A common and efficient strategy begins with benzophenone (B1666685).

This multi-step pathway leverages a Grignard reaction to introduce the ethyl fragment, followed by elimination to form an alkene, and finally, a radical addition to install the bromine at the correct position.

Synthetic Route from Benzophenone:

Step 1: Grignard Reaction. Benzophenone ((C₆H₅)₂C=O) is treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group attacks the electrophilic carbonyl carbon, and subsequent acidic workup yields 1,1-diphenylethanol ((C₆H₅)₂C(OH)CH₃).

Step 2: Dehydration. The tertiary alcohol, 1,1-diphenylethanol, is subjected to acid-catalyzed dehydration. Heating with an acid catalyst (e.g., H₂SO₄ or H₃PO₄) promotes the elimination of water to form the alkene, 1,1-diphenylethylene ((C₆H₅)₂C=CH₂). wikipedia.org

Step 3: Anti-Markovnikov Hydrobromination. As described in section 2.2.2, 1,1-diphenylethylene undergoes radical addition of HBr in the presence of peroxides. This reaction selectively places the bromine atom on the terminal carbon (C2), yielding the final product, (2-Bromoethane-1,1-diyl)dibenzene.

Table 3: Multi-Step Synthesis from Benzophenone

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|

An alternative route could begin with 2,2-diphenylethanal ((C₆H₅)₂CHCHO). The aldehyde group can be reduced to a primary alcohol (2,2-diphenylethan-1-ol) using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). This alcohol can then be converted to the target bromide as detailed in section 2.2.1.

Strategies Involving Chemoselective Homologation-Deoxygenation of Carbonyls

A sophisticated and modular approach to synthesizing alkyl halides, including structures akin to (2-Bromoethane-1,1-diyl)dibenzene, involves the chemoselective homologation-deoxygenation of carbonyl compounds. nih.govorganic-chemistry.orgunito.it This strategy is particularly powerful as it allows for the sequential installation of a carbenoid and a hydride into a carbonyl group, effectively converting it into a halomethyl alkyl derivative. nih.govorganic-chemistry.org

The core of this methodology lies in the initial nucleophilic addition of a halo-carbenoid to an aldehyde or ketone. nih.gov This step, known as homologation, extends the carbon chain by one unit while introducing the halogen atom. nih.gov The resulting intermediate carbinol is then subjected to a deoxygenation reaction, often mediated by a silane (B1218182) in the presence of a catalyst like B(C₆F₅)₃, to furnish the final alkyl halide. nih.gov

This two-step process offers high yields and excellent chemoselectivity, tolerating a wide range of functional groups. organic-chemistry.org The versatility of this method is further highlighted by its applicability to various carbanion-like species, not just limited to carbenoids, making it a broadly applicable tool in organic synthesis. nih.govorganic-chemistry.org While direct application to benzophenone for the synthesis of (2-Bromoethane-1,1-diyl)dibenzene is not explicitly detailed in the provided search results, the general principles of this strategy are highly relevant.

Table 1: Key Features of the Homologation-Deoxygenation Strategy

| Feature | Description |

| Starting Materials | Aldehydes and Ketones |

| Key Reagents | Halo-carbenoids, Hydride source (e.g., Et₃SiH), Catalyst (e.g., B(C₆F₅)₃) |

| Core Processes | 1. Nucleophilic addition of carbenoid (Homologation) 2. Silane-mediated deoxygenation |

| Advantages | High yields, High chemoselectivity, Broad substrate scope, Modular |

This table summarizes the principal aspects of the chemoselective homologation-deoxygenation strategy for the synthesis of alkyl halides.

Addition Reactions to 1,1-Diphenylethylene Derivatives

A more direct and commonly cited route to (2-Bromoethane-1,1-diyl)dibenzene involves addition reactions to 1,1-diphenylethylene. smolecule.com This method leverages the reactivity of the double bond in 1,1-diphenylethylene, which can readily undergo electrophilic addition of bromine or other brominating agents. smolecule.com

The reaction proceeds by the attack of the electron-rich double bond on the bromine molecule, leading to the formation of a bromonium ion intermediate. Subsequent nucleophilic attack by the bromide ion results in the formation of the desired 1,2-dibromo-1,1-diphenylethane. While the provided information mentions the bromination of diphenylethylene, it is important to note that this would lead to a vicinal dibromide, not the geminal dihalide "(2-Bromoethane-1,1-diyl)dibenzene." To obtain the target molecule, one would need to start with a precursor that already contains one of the bromine atoms or a functional group that can be converted to a bromine atom.

An alternative, though less direct, approach could involve the use of substituted 1,1-diphenylethylenes in anionic polymerization, which has been extensively studied. researchgate.net This chemistry allows for the controlled addition of nucleophiles to the double bond. researchgate.net While primarily used for polymer synthesis, the underlying principles of controlling the addition to the 1,1-diphenylalkene moiety are relevant. researchgate.net

Table 2: Comparison of Synthetic Strategies

| Strategy | Starting Material | Key Transformation | Product Type |

| Homologation-Deoxygenation | Carbonyl Compound | C=O to CH-CH₂Br | Alkyl Halide |

| Addition to Alkene | 1,1-Diphenylethylene | C=C to CBr-CH₂Br | Vicinal Dihalide |

This table provides a comparative overview of the two main synthetic strategies discussed.

Green Chemistry Considerations in (2-Bromoethane-1,1-diyl)dibenzene Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including (2-Bromoethane-1,1-diyl)dibenzene. mdpi.com While specific green chemistry protocols for the synthesis of this exact compound are not extensively documented in the provided results, general green chemistry principles can be applied to its preparation.

Key considerations include the use of less hazardous reagents and solvents, improving energy efficiency, and minimizing waste. mdpi.com For instance, in the context of addition reactions, replacing elemental bromine with less hazardous brominating agents could be a green alternative. Similarly, exploring solvent-free reaction conditions or the use of greener solvents like water or ionic liquids could significantly reduce the environmental impact of the synthesis. mdpi.com

Microwave-assisted synthesis is another green technique that can accelerate reaction rates and often leads to higher yields with reduced side product formation. smolecule.com In the synthesis of sterically hindered molecules like (2-Bromoethane-1,1-diyl)dibenzene derivatives, microwave-assisted diazotization has been shown to be effective in improving reaction kinetics and minimizing side reactions. smolecule.com

The development of catalytic processes, such as the B(C₆F₅)₃-catalyzed deoxygenation mentioned earlier, is also a cornerstone of green chemistry, as it reduces the need for stoichiometric reagents. nih.gov Future research in the synthesis of (2-Bromoethane-1,1-diyl)dibenzene will likely focus on incorporating more of these green chemistry principles to develop more sustainable and environmentally benign synthetic methods.

Reaction Chemistry and Mechanistic Investigations of 2 Bromoethane 1,1 Diyl Dibenzene

Elimination Reactions (E1 and E2) to Form Olefinic Products

In addition to substitution, (2-Bromoethane-1,1-diyl)dibenzene can undergo elimination reactions to form an alkene, specifically 1,1-diphenylethene. This process, known as dehydrobromination, involves the removal of a hydrogen atom and the bromine atom from adjacent carbons.

The elimination of HBr from (2-Bromoethane-1,1-diyl)dibenzene is typically promoted by the use of a base. The two primary mechanisms for this elimination are the E1 and E2 pathways.

The E2 (bimolecular elimination) mechanism is a concerted, one-step process where the base removes a proton from the carbon bearing the phenyl groups, and the bromide ion departs simultaneously, forming the double bond. docbrown.info The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. Strong, non-nucleophilic bases, particularly when sterically hindered, favor the E2 pathway.

The E1 (unimolecular elimination) mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, followed by a rapid deprotonation by a base to form the alkene. The rate of an E1 reaction is dependent only on the concentration of the substrate. This pathway is generally favored for tertiary and some secondary alkyl halides and in the presence of weak bases. Given that (2-Bromoethane-1,1-diyl)dibenzene is a primary halide, the formation of a primary carbocation is highly unfavorable, making the E1 mechanism unlikely .

Therefore, the dehydrobromination of (2-Bromoethane-1,1-diyl)dibenzene is expected to proceed primarily through the E2 mechanism , especially with a strong base.

A common feature in the chemistry of alkyl halides is the competition between substitution and elimination reactions. For (2-Bromoethane-1,1-diyl)dibenzene, the reaction with a species that is both a nucleophile and a base can lead to a mixture of the substitution product (1,1-diphenyl-2-substituted-ethane) and the elimination product (1,1-diphenylethene).

The outcome of this competition is influenced by several factors:

Nature of the Base/Nucleophile: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination (E2) over substitution (SN2) because their bulkiness makes it difficult to act as a nucleophile and attack the carbon atom, but they can readily abstract a proton. Strong, unhindered bases that are also good nucleophiles (e.g., hydroxide, ethoxide) can give a mixture of both SN2 and E2 products.

Reaction Temperature: Higher temperatures generally favor elimination over substitution. Elimination reactions have higher activation energies than substitution reactions and are also entropically favored as they lead to an increase in the number of molecules.

Solvent: The choice of solvent can also influence the product ratio. For instance, using a less polar solvent can favor elimination.

| Condition | Favored Pathway | Reason |

| Strong, Sterically Hindered Base | E2 Elimination | The bulky base can more easily abstract a proton than attack the sterically shielded carbon. |

| Strong, Unhindered Base/Nucleophile | SN2 and E2 (mixture) | Can act as both a nucleophile and a base. |

| High Temperature | Elimination | Provides the higher activation energy needed for elimination and is entropically favored. |

| Low Temperature | Substitution | Favors the pathway with the lower activation energy. |

Radical Reactions Involving (2-Bromoethane-1,1-diyl)dibenzene

Radical reactions of (2-Bromoethane-1,1-diyl)dibenzene would be initiated by the cleavage of the C-Br bond, a process that can be induced by heat or ultraviolet (UV) light. chegg.com

The homolytic cleavage of the C-Br bond in (2-Bromoethane-1,1-diyl)dibenzene is expected to generate the 2,2-diphenylethyl radical (Ph₂CH-CH₂•) and a bromine radical.

Ph₂CH-CH₂Br → Ph₂CH-CH₂• + Br•

This species, the 2,2-diphenylethyl radical, is a primary radical. It should be noted that this is structurally distinct from the isomeric and more stable tertiary 1,1-diphenylethyl radical (Ph₂C•-CH₃), which would be formed from a different precursor, (1-bromoethane-1,1-diyl)dibenzene. The stability of carbon-centered radicals generally follows the order: tertiary > secondary > primary. youtube.com This is due to hyperconjugation and, in the case of the 1,1-diphenylethyl isomer, resonance stabilization from the adjacent phenyl groups. The 2,2-diphenylethyl radical, while primary, would still experience some stabilization from the adjacent diphenylmethyl group.

Generation of such radicals is typically achieved in solution by using a radical initiator, like AIBN (2,2′-azobis(2-methylpropionitrile)), or through photolysis. acs.org Detection of these transient species is challenging and often relies on indirect methods or specialized spectroscopic techniques like Electron Spin Resonance (ESR).

Electron Spin Resonance (ESR), or Electron Paramagnetic Resonance (EPR), spectroscopy is the most direct method for studying species with unpaired electrons, such as free radicals. google.comchemicalbook.com While specific ESR spectra for the 2,2-diphenylethyl radical are not readily found in the literature, the expected spectrum can be predicted based on the principles of ESR spectroscopy. egyankosh.ac.in

The unpaired electron would couple with the magnetic nuclei of nearby protons, leading to a complex splitting pattern (hyperfine structure). For the 2,2-diphenylethyl radical (Ph₂CH-CH₂•):

The two equivalent α-protons (-CH₂•) would split the signal into a triplet.

The single β-proton (-CHPh₂) would further split each line of the triplet into a doublet.

Further, smaller couplings to the protons on the phenyl rings might also be observed under high-resolution conditions.

The resulting spectrum would theoretically be a "triplet of doublets." The magnitude of the hyperfine coupling constants (typically measured in gauss or megahertz) provides information about the distribution of the unpaired electron's spin density within the molecule. google.com For the related ethyl radical, ESR data is well-documented. chemicalbook.comresearchgate.net

Table 1: General Principles of ESR Spectroscopy for Organic Radicals

| Parameter | Information Provided |

| g-factor | Helps identify the type of radical (e.g., carbon-centered, oxygen-centered). For most organic radicals, it is close to the free electron value of ~2.0023. jst.go.jp |

| Hyperfine Splitting | Arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N). The pattern (e.g., triplet, quartet) reveals the number of equivalent interacting nuclei. |

| Hyperfine Coupling Constant (a) | The magnitude of the splitting, which is proportional to the spin density of the unpaired electron at the interacting nucleus. |

The central event in the radical chemistry of this molecule is the homolytic cleavage of the C-Br bond. This process is endothermic, requiring an input of energy equivalent to the bond dissociation energy (BDE). gordon.edu

Energy + Ph₂CH-CH₂-Br ⇌ Ph₂CH-CH₂• + •Br

The C-Br bond is weaker than C-H or C-C bonds, making it the most likely point of initial fragmentation under radical conditions. The process involves the symmetrical breaking of the two-electron bond, with one electron moving to the carbon atom and the other to the bromine atom, as depicted by single-barbed "fishhook" arrows in reaction mechanisms. chegg.com This contrasts with heterolytic cleavage, where one fragment retains both electrons, forming ions. gordon.edu The radicals produced are highly reactive intermediates that can subsequently engage in a variety of reactions, such as hydrogen abstraction, addition to double bonds, or dimerization. unacademy.com

Organometallic Reactions

(2-Bromoethane-1,1-diyl)dibenzene is a suitable precursor for the formation of a Grignard reagent. The reaction involves the insertion of magnesium metal into the carbon-bromine bond, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netchemicalbook.com

Ph₂CH-CH₂Br + Mg --(anhydrous ether)--> Ph₂CH-CH₂MgBr

The resulting organometallic compound, (2,2-diphenylethyl)magnesium bromide, effectively contains a carbanion equivalent (Ph₂CH-CH₂⁻). ucl.ac.uk This makes it a potent nucleophile and a strong base. ucl.ac.ukbrainly.com

Reactivity of (2,2-diphenylethyl)magnesium bromide:

As a Base: It will react readily with any protic substance, including water, alcohols, and carboxylic acids, to form the corresponding alkane, 1,1-diphenylethane (B1196317). chemicalbook.com This is why strictly anhydrous conditions are essential for Grignard reagent synthesis. Ph₂CH-CH₂MgBr + H₂O → Ph₂CH-CH₃ + Mg(OH)Br

As a Nucleophile: The Grignard reagent will attack electrophilic carbon centers. A primary application is the formation of new carbon-carbon bonds through reactions with carbonyl compounds. rsc.org

Reaction with formaldehyde (B43269) yields a primary alcohol (3,3-diphenyl-1-propanol).

Reaction with other aldehydes yields secondary alcohols.

Reaction with ketones yields tertiary alcohols.

Reaction with carbon dioxide, followed by acidic workup, yields a carboxylic acid (3,3-diphenylpropanoic acid). chemicalbook.com

Table 2: Typical Solvents and Conditions for Grignard Reagent Formation

| Solvent | Key Properties | Rationale for Use |

| Diethyl ether (Et₂O) | Low boiling point (34.6 °C), relatively inert. | Traditional solvent; volatility helps control reaction temperature. researchgate.net |

| Tetrahydrofuran (THF) | Higher boiling point (66 °C), better solvating power. | Often used for less reactive halides due to its superior ability to coordinate with and stabilize the Grignard reagent. researchgate.net |

| Anhydrous Conditions | Absence of water is critical. | Grignard reagents are strong bases and are destroyed by water and other protic solvents. chemicalbook.combrainly.com |

| Initiation | Use of iodine, 1,2-dibromoethane, or crushing the magnesium. | To remove the passivating magnesium oxide layer and expose a fresh metal surface. researchgate.net |

While not a reaction of (2-Bromoethane-1,1-diyl)dibenzene, hydroalumination represents a potential, though not documented, synthetic route to its precursor structure. The synthesis could plausibly start from 1,1-diphenylethylene (B42955).

Hydroalumination involves the addition of an aluminum-hydride bond (Al-H) across a double bond. For 1,1-diphenylethylene, the addition of a reagent like diisobutylaluminium hydride (DIBAL-H) would be expected to proceed with anti-Markovnikov regioselectivity. The bulky aluminum atom would add to the less sterically hindered terminal carbon, and the hydride would add to the more substituted carbon.

Step 1: Hydroalumination Ph₂C=CH₂ + (i-Bu)₂AlH → Ph₂CH-CH₂-Al(i-Bu)₂

The resulting organoaluminum compound could then, in principle, be converted to the target alkyl bromide. This would typically involve reaction with a brominating agent, such as elemental bromine (Br₂).

Step 2: Bromination Ph₂CH-CH₂-Al(i-Bu)₂ + Br₂ → Ph₂CH-CH₂Br + (i-Bu)₂AlBr

This two-step sequence provides a hypothetical pathway to synthesize (2-Bromoethane-1,1-diyl)dibenzene from an alkene, illustrating the versatility of organometallic intermediates in synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for probing the local chemical environments of atomic nuclei. For (2-Bromoethane-1,1-diyl)dibenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments provides a complete picture of its proton and carbon skeletons and their interconnections.

The ¹H NMR spectrum of (2-Bromoethane-1,1-diyl)dibenzene is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The ten protons of the two phenyl groups would likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm. The exact chemical shifts and splitting patterns would be influenced by the electronic effects of the substituted ethyl group and the through-space interactions between the two rings.

The aliphatic portion of the molecule, the -CH(Ph)₂-CH₂Br moiety, would give rise to more diagnostic signals. The methine proton (-CH) is expected to resonate as a triplet, coupled to the adjacent methylene (B1212753) protons (-CH₂-). Its chemical shift would be downfield due to the deshielding effects of the two attached phenyl groups and the nearby bromine atom. The two methylene protons (-CH₂Br) are diastereotopic and would therefore be expected to appear as a doublet of doublets, each coupling to the methine proton. The presence of the electronegative bromine atom would shift these signals further downfield.

A hypothetical ¹H NMR data table based on known chemical shift ranges is presented below. hw.ac.ukcompoundchem.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | m | - |

| -CH- | ~4.5 - 5.0 | t | ~7-8 |

| -CH₂Br | ~3.8 - 4.2 | dd | ~7-8, ~10-12 |

Note: This table is predictive and actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For (2-Bromoethane-1,1-diyl)dibenzene, a total of eight distinct carbon signals are expected, assuming the two phenyl rings are equivalent due to free rotation. The aromatic region would display four signals: one for the ipso-carbon attached to the ethyl group, two for the ortho- and meta-carbons, and one for the para-carbon. The aliphatic carbons, the methine (-CH) and methylene (-CH₂Br) carbons, would appear at higher field (lower ppm values). The carbon attached to the bromine atom would be significantly deshielded.

A predictive ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (ipso) | ~140 - 145 |

| Aromatic C (ortho, meta, para) | ~125 - 130 |

| -CH- | ~50 - 55 |

| -CH₂Br | ~35 - 40 |

Note: This table is predictive and actual experimental values may vary.

To definitively establish the connectivity between protons and carbons, a suite of 2D NMR experiments is crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling between protons. A cross-peak between the methine proton signal and the methylene proton signals would confirm their adjacency in the ethane (B1197151) bridge. youtube.comyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would show a correlation between the methine proton and the methine carbon, and between the methylene protons and the methylene carbon. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of (2-Bromoethane-1,1-diyl)dibenzene. The calculated monoisotopic mass is 260.0201 Da for the ⁷⁹Br isotope and 262.0180 Da for the ⁸¹Br isotope. nih.gov The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of a sample of (2-Bromoethane-1,1-diyl)dibenzene and to confirm its identity. The mass spectrum obtained from GC-MS would show the molecular ion peaks and a series of fragment ions. The fragmentation pattern is predictable based on the structure. Key fragmentation pathways would likely involve the loss of a bromine radical (Br•) to form a stable diphenyl-substituted carbocation, and the cleavage of the C-C bond to generate a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common fragment for compounds containing a benzyl (B1604629) group.

A table of expected major fragments is shown below.

| m/z | Proposed Fragment |

| 260/262 | [C₁₄H₁₃Br]⁺ (Molecular Ion) |

| 181 | [C₁₄H₁₃]⁺ |

| 165 | [C₁₃H₉]⁺ (Fluorenyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: This table is predictive and actual experimental values may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method would be invaluable for the analysis of (2-Bromoethane-1,1-diyl)dibenzene, particularly in identifying it within a complex reaction mixture or for assessing its purity.

In a typical LC-MS analysis, the compound would first be separated from other components on a reversed-phase HPLC column. Following separation, the analyte would be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, which would likely produce a protonated molecule [M+H]⁺.

The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes). The primary ions expected in the mass spectrum are detailed in the table below.

Table 1: Predicted LC-MS Data for (2-Bromoethane-1,1-diyl)dibenzene

| Ion Species | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Notes |

| [M]⁺ | 260.02 | 262.02 | Molecular ion |

| [M+H]⁺ | 261.03 | 263.03 | Protonated molecular ion (common in ESI) |

| [M-Br]⁺ | 181.09 | 181.09 | Fragment resulting from the loss of the bromine atom |

| [C₁₃H₁₀]⁺ | 166.08 | 166.08 | Diphenylmethyl cation, a likely stable fragment |

Note: The m/z values are predicted based on the molecular formula and isotopic masses.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of (2-Bromoethane-1,1-diyl)dibenzene would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key expected vibrational frequencies are associated with the aromatic rings and the alkyl halide portion of the molecule. The presence of the two phenyl groups will give rise to distinct aromatic C-H stretching and bending vibrations, as well as C=C stretching vibrations within the rings. The C-Br bond will also have a characteristic stretching frequency in the fingerprint region of the spectrum.

Table 2: Predicted Infrared (IR) Absorption Bands for (2-Bromoethane-1,1-diyl)dibenzene

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (CH, CH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1450-1370 | C-H Bend | Aliphatic (CH₂) |

| 770-730 and 710-690 | C-H Out-of-plane Bend | Monosubstituted Benzene (B151609) |

| 600-500 | C-Br Stretch | Alkyl Halide |

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The (2-Bromoethane-1,1-diyl)dibenzene molecule contains two phenyl groups attached to the same carbon, which constitutes a significant chromophore.

The UV-Vis spectrum is expected to show absorption bands characteristic of the benzene ring. The primary absorption, known as the E₂ band, is typically observed around 200-210 nm. A weaker, fine-structured B-band, resulting from forbidden transitions in the benzene ring, would be expected in the region of 240-270 nm. The substitution on the benzene rings may cause a slight red shift (bathochromic shift) of these absorption maxima.

Table 3: Predicted UV-Vis Absorption Data for (2-Bromoethane-1,1-diyl)dibenzene

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~260-270 | π → π* (B-band) | Phenyl rings |

| ~205-220 | π → π* (E₂-band) | Phenyl rings |

Note: The exact absorption maxima and molar absorptivity would need to be determined experimentally.

X-ray Crystallography for Solid-State Structural Determination (If applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. The applicability of this technique to (2-Bromoethane-1,1-diyl)dibenzene is contingent upon the ability to grow a suitable single crystal of the compound.

Computational and Theoretical Chemistry Studies of 2 Bromoethane 1,1 Diyl Dibenzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and, consequently, the geometry and other properties of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Were DFT studies to be performed on (2-Bromoethane-1,1-diyl)dibenzene, they would focus on determining its ground-state properties. This would involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms. From this optimized structure, a wealth of information could be derived, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would yield insights into the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are crucial for predicting the molecule's reactivity.

While specific DFT studies on (2-Bromoethane-1,1-diyl)dibenzene are not published, some basic computed properties are available from chemical databases. nih.gov

Table 1: Computed Properties for (2-Bromoethane-1,1-diyl)dibenzene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃Br | PubChem nih.gov |

| Molecular Weight | 261.16 g/mol | PubChem nih.gov |

| XLogP3 | 3.8 | PubChem nih.gov |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation. An analysis of the electronic configuration of (2-Bromoethane-1,1-diyl)dibenzene using these methods would offer a more detailed and accurate picture of its electronic structure than more approximate methods. This would include a precise determination of orbital energies and the nature of chemical bonding within the molecule. Such calculations would be instrumental in validating the results from DFT studies and providing benchmark data for more computationally efficient methods.

Reaction Pathway Modeling and Transition State Analysis

A significant application of computational chemistry is the elucidation of reaction mechanisms. For (2-Bromoethane-1,1-diyl)dibenzene, which possesses a bromine atom—a good leaving group—and a flexible ethane (B1197151) backbone, several reaction pathways are plausible.

Computational modeling could be employed to investigate the competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions of (2-Bromoethane-1,1-diyl)dibenzene. By modeling the approach of a nucleophile or a base, researchers could determine the preferred reaction pathway. For an SN2 reaction, the calculations would model the backside attack of the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry. For an SN1 reaction, the focus would be on the formation of a carbocation intermediate upon the departure of the bromide ion. Similarly, for elimination reactions, the computational models would explore the removal of a proton and the bromide ion to form an alkene, such as (2-Bromoethene-1,1-diyl)dibenzene. chemscene.combldpharm.com

A critical aspect of reaction pathway modeling is the calculation of energy profiles. These profiles map the potential energy of the system as it progresses along the reaction coordinate from reactants to products. By identifying the transition states—the highest energy points on the reaction pathway—computational chemists can determine the activation barriers for each potential reaction. A comparison of these activation barriers would reveal which reaction (SN1, SN2, E1, or E2) is kinetically favored under specific conditions. This information is invaluable for predicting the outcome of a reaction and for designing synthetic routes.

Conformational Analysis and Steric Effects

The three-dimensional shape of a molecule plays a crucial role in its reactivity and physical properties. (2-Bromoethane-1,1-diyl)dibenzene has several rotatable bonds, allowing it to adopt various conformations.

A computational conformational analysis would involve systematically rotating the single bonds in (2-Bromoethane-1,1-diyl)dibenzene and calculating the energy of each resulting conformation. This would lead to a potential energy surface, revealing the most stable low-energy conformations and the energy barriers between them. The presence of two bulky phenyl groups and a bromine atom would lead to significant steric hindrance, which would be a dominant factor in determining the preferred conformations. Understanding these steric effects is essential for explaining the molecule's reactivity, as the accessibility of the reaction center can be greatly influenced by the molecule's shape.

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, allowing for the verification of molecular structures and the interpretation of experimental spectra. For (2-Bromoethane-1,1-diyl)dibenzene, techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) would be the primary methods employed for these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational methods can predict the ¹H and ¹³C NMR chemical shifts of (2-Bromoethane-1,1-diyl)dibenzene. This process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Shielding Tensor Calculation: Using a chosen DFT functional and basis set, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Prediction: The calculated shielding values are then converted to chemical shifts, often by referencing against a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory.

A comparison of these predicted chemical shifts with experimental data can help confirm the structural assignment of the molecule. Discrepancies between predicted and experimental values can indicate the presence of different conformers, solvent effects, or vibrational averaging that may not have been fully accounted for in the calculation.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their corresponding intensities provide a theoretical IR spectrum. This predicted spectrum can be compared with an experimental spectrum to aid in the assignment of vibrational bands to specific functional groups and motions within the (2-B-bromoethane-1,1-diyl)dibenzene molecule, such as C-H stretches of the phenyl rings, the C-Br stretch, and various bending and rocking modes.

UV-Vis Spectroscopy:

The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using TD-DFT calculations. These calculations provide the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. The results can be used to generate a theoretical UV-Vis spectrum, which can then be compared with experimental data to understand the electronic structure and chromophores within the molecule.

Molecular Dynamics Simulations (If applicable for host-guest interactions)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For (2-Bromoethane-1,1-diyl)dibenzene, MD simulations would be particularly relevant for investigating its potential to act as a guest molecule in a host-guest complex.

Host-guest chemistry involves the encapsulation of a guest molecule (in this case, (2-Bromoethane-1,1-diyl)dibenzene) within a larger host molecule, such as a cyclodextrin, calixarene, or cucurbituril. MD simulations can provide detailed insights into:

Binding Affinity: By calculating the free energy of binding, MD simulations can predict the stability of the host-guest complex.

Binding Pose: The simulations can reveal the preferred orientation and conformation of the guest molecule inside the host's cavity.

Dynamics of Complexation: MD can model the process of the guest entering and leaving the host, providing information on the kinetics of complex formation and dissociation.

Solvent Effects: The role of the solvent in mediating the host-guest interaction can be explicitly studied.

The gem-diphenyl group of (2-Bromoethane-1,1-diyl)dibenzene would likely play a significant role in any host-guest interactions, potentially fitting within the hydrophobic cavity of a host molecule. The bromoethyl group would also influence the binding and orientation.

As with spectroscopic predictions, specific molecular dynamics simulation studies focusing on (2-Bromoethane-1,1-diyl)dibenzene as a guest molecule in a host-guest system are not found in the current body of scientific literature. Such studies would be valuable for exploring the potential applications of this compound in areas like drug delivery, materials science, and separation technologies.

2 Bromoethane 1,1 Diyl Dibenzene As a Building Block in Organic Synthesis

Synthesis of Substituted Diphenylethane Derivatives

The bromine atom in (2-bromoethane-1,1-diyl)dibenzene renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to the synthesis of a diverse array of substituted diphenylethane derivatives.

Formation of Ethers, Amines, and Esters via Nucleophilic Substitution

Nucleophilic substitution reactions are a primary pathway for the functionalization of (2-bromoethane-1,1-diyl)dibenzene. mrcolechemistry.co.uk In these reactions, a nucleophile displaces the bromide ion, leading to the formation of a new covalent bond. This process allows for the introduction of various functional groups. For instance:

Ethers can be synthesized by reacting (2-bromoethane-1,1-diyl)dibenzene with an alkoxide, such as sodium ethoxide.

Amines can be formed through reactions with ammonia (B1221849) or primary/secondary amines, like diethylamine.

Esters are accessible via reaction with carboxylate salts, for example, sodium acetate.

These transformations are classic examples of nucleophilic substitution, a cornerstone of organic synthesis. libretexts.org

Table 1: Examples of Nucleophilic Substitution Products from (2-Bromoethane-1,1-diyl)dibenzene

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Alkoxide | Sodium ethoxide | Ether |

| Amine | Diethylamine | Amine |

| Carboxylate | Sodium acetate | Ester |

Carbon-Carbon Bond Formation Reactions (e.g., Sonogashira, Heck, Suzuki couplings if aryl-bromine can be activated)

While the aliphatic bromine is the primary site for reactivity, the two phenyl rings offer further opportunities for elaboration through carbon-carbon bond-forming reactions. chemistry.coachyoutube.com However, palladium-catalyzed cross-coupling reactions such as the Sonogashira, Heck, and Suzuki couplings typically require an aryl halide. chemistry.coach Therefore, to utilize the phenyl groups of (2-bromoethane-1,1-diyl)dibenzene in these powerful transformations, the aromatic rings would first need to be halogenated. This could be achieved through electrophilic aromatic substitution to introduce a bromine or iodine atom onto one or both of the phenyl rings. pressbooks.pub Once functionalized, these aryl halides could then participate in coupling reactions to construct more complex carbon skeletons.

Precursor for More Complex Polycyclic Aromatic Hydrocarbons (PAHs) or Heterocycles

The structural framework of (2-bromoethane-1,1-diyl)dibenzene serves as a foundation for building more elaborate molecular architectures, including polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic compounds.

Ring-Closing Reactions to Form Fused Ring Systems (e.g., Benzofuran (B130515) Derivatives)

Derivatives of (2-bromoethane-1,1-diyl)dibenzene can undergo intramolecular cyclization to yield fused ring systems. For example, if a hydroxyl group is present at the ortho position of one of the phenyl rings, an intramolecular Williamson ether synthesis can be initiated. This reaction, typically promoted by a base, would involve the formation of a phenoxide that acts as an internal nucleophile. This nucleophile would then attack the carbon bearing the bromine atom, resulting in the closure of a five-membered ring to form a benzofuran derivative.

Preparation of Speciality Chemicals and Research Intermediates

The reactivity of (2-bromoethane-1,1-diyl)dibenzene makes it a useful starting material for the synthesis of specialty chemicals and valuable intermediates for research.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of (2-Bromoethane-1,1-diyl)dibenzene often involves the bromination of 1,1-diphenylethylene (B42955). While effective, these methods can rely on harsh reagents and produce significant waste streams. Future research will likely focus on developing more sustainable and efficient synthetic protocols. This includes the exploration of "green" brominating agents, solvent-free reaction conditions, and the use of catalytic systems that minimize byproducts. Microwave-assisted synthesis, for instance, has shown promise in accelerating reactions and reducing side products in sterically hindered environments, a characteristic relevant to this compound's synthesis.

| Potential Sustainable Synthesis Strategies | Anticipated Advantages |

| Catalytic Bromination | Reduced stoichiometric waste, higher atom economy |

| Flow Chemistry | Improved safety, scalability, and process control |

| Solvent-Free Reactions | Reduced environmental impact and simplified purification |

| Use of "Green" Brominating Agents | Lower toxicity and environmental persistence |

Investigation of Catalytic Transformations Involving (2-Bromoethane-1,1-diyl)dibenzene

The two bromine atoms in (2-Bromoethane-1,1-diyl)dibenzene are prime candidates for a variety of catalytic cross-coupling reactions. This opens the door to creating a diverse array of derivatives with tailored electronic and steric properties. Future investigations will likely focus on leveraging this reactivity in well-established catalytic cycles.

Potential Catalytic Reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce new aryl or vinyl groups.

Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes, leading to conjugated systems.

Buchwald-Hartwig Amination: Synthesis of substituted anilines and other nitrogen-containing compounds.

Heck Reaction: Vinylation of the dibrominated carbon to create complex olefinic structures.

Successful implementation of these reactions would transform (2-Bromoethane-1,1-diyl)dibenzene from a simple building block into a versatile platform for constructing complex molecular architectures.

Exploration of Photochemical and Electrochemical Reactivity

The carbon-bromine bond is known to be susceptible to both photochemical and electrochemical cleavage. This inherent reactivity is an area ripe for exploration.

Photochemistry: Irradiation with UV light could lead to the homolytic cleavage of the C-Br bond, generating radical intermediates. These radicals could then be trapped or participate in subsequent reactions, offering a pathway to novel molecular structures not accessible through traditional thermal methods.

Electrochemistry: The electrochemical reduction of (2-Bromoethane-1,1-diyl)dibenzene at a cathode could provide a controlled method for generating carbanionic intermediates. These intermediates could then react with various electrophiles, providing a green and reagent-free method for functionalization.

Advanced Mechanistic Insights through Ultrafast Spectroscopy

Understanding the precise mechanisms of reactions involving (2-Bromoethane-1,1-diyl)dibenzene is crucial for optimizing reaction conditions and designing new transformations. Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can provide real-time snapshots of bond-breaking and bond-forming events that occur on incredibly short timescales. Future research in this area could focus on elucidating the dynamics of photodissociation of the C-Br bonds or tracking the formation of transient intermediates in catalytic cycles.

Application in Materials Science Precursor Synthesis (e.g., polymers, dendrimers)

The difunctional nature of (2-Bromoethane-1,1-diyl)dibenzene makes it an attractive monomer or initiator for the synthesis of advanced polymers and dendrimers.

Polymers: This compound could serve as a precursor for polymers with high refractive indices, thermal stability, or specific photophysical properties due to the incorporation of the bulky diphenylmethyl groups. For example, it could be used in polycondensation reactions or as an initiator in controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP).

Dendrimers: The ability to sequentially react the two bromine atoms could allow for the divergent synthesis of dendrimers. These highly branched, well-defined macromolecules have potential applications in drug delivery, catalysis, and sensing. The diphenylmethane (B89790) core would provide a rigid scaffold for the dendritic architecture.

Expansion of Theoretical Studies to Complex Reaction Environments

Computational chemistry provides a powerful tool for predicting the reactivity and properties of molecules, as well as for understanding complex reaction mechanisms. Future theoretical studies on (2-Bromoethane-1,1-diyl)dibenzene could involve:

Density Functional Theory (DFT) Calculations: To predict reaction pathways, transition state energies, and the influence of different catalysts and solvents.

Molecular Dynamics (MD) Simulations: To understand the behavior of this molecule in solution and its interactions with other species in complex reaction environments.

In Silico Design: To computationally screen for potential applications, such as its binding affinity to biological targets or its properties as a component in electronic materials.

By combining theoretical predictions with experimental validation, a more complete understanding of the chemistry of (2-Bromoethane-1,1-diyl)dibenzene can be achieved, accelerating the discovery of new applications.

Q & A

Q. What are the optimal synthetic routes for (2-Bromoethane-1,1-diyl)dibenzene, and how can reaction efficiency be maximized?

- Methodological Answer : A solvent-free, KHSO4-catalyzed method is effective for synthesizing derivatives like 1,1′-Oxybis(2-bromoethane-1,1-diyl)dibenzenes. Starting with 2-bromo-1-phenylethanol and benzylic alcohols, the reaction proceeds at 80–100°C under inert conditions, yielding ~75–85% product. Key factors:

- Catalyst Loading : 10 mol% KHSO4 (recyclable for 3–4 cycles without significant loss).

- Temperature Control : Maintain 90°C to avoid decomposition.

- Purification : Column chromatography (hexane/ethyl acetate, 9:1) removes unreacted alcohols .

Table 1 : Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (KHSO4) | 10 mol% | Maximizes efficiency |

| Temperature | 90°C | Prevents side reactions |

| Reaction Time | 6–8 hours | Balances conversion and purity |

Q. Which spectroscopic techniques are most effective for characterizing (2-Bromoethane-1,1-diyl)dibenzene?

- Methodological Answer :

- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–7.5 ppm) and the brominated CH2 group (δ 3.8–4.2 ppm). The central quaternary carbon (C1) appears at δ 65–70 ppm in 13C NMR. Compare with PubChem spectral data for validation .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 291 (C14H12Br2) and isotopic patterns confirming bromine presence.

- IR Spectroscopy : C-Br stretch at 550–600 cm⁻¹ and aromatic C=C at 1600 cm⁻¹ .

Advanced Research Questions

Q. How do radical intermediates influence the synthesis and reactivity of (2-Bromoethane-1,1-diyl)dibenzene?

- Methodological Answer : Radical pathways are implicated in related compounds (e.g., ethene-1,1-diyl dibenzene forms tosyl derivatives via radical processes). To investigate:

- Radical Trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench intermediates. Loss of yield suggests radical involvement.

- EPR Spectroscopy : Detect paramagnetic species during synthesis.

- Mechanistic Probes : Use deuterated analogs (e.g., (2-Bromoethyl)benzene-d5) to track hydrogen abstraction steps .

Q. What strategies resolve contradictions in reported bioactivity data for brominated aromatic compounds like (2-Bromoethane-1,1-diyl)dibenzene?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

- Standardized Assays : Use OECD guidelines for antimicrobial testing (e.g., against Staphylococcus aureus ATCC 25923).

- Purity Verification : Confirm compound purity via HPLC (>98%) and control for residual solvents.

- Dose-Response Studies : Test multiple concentrations (1–100 µM) to identify true bioactive ranges .

Q. How can computational methods predict the regioselectivity of (2-Bromoethane-1,1-diyl)dibenzene in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Key steps:

- Electrostatic Potential Maps : Identify electron-deficient carbons prone to oxidative addition.

- Solvent Effects : Simulate toluene vs. DMF environments to predict reaction rates.

- Validation : Compare computed activation energies with experimental yields .

Methodological Best Practices

Q. How to safely handle and store (2-Bromoethane-1,1-diyl)dibenzene in laboratory settings?

- Protocol :

- Ventilation : Use fume hoods during synthesis (bromine vapors are toxic).

- PPE : Nitrile gloves, lab coat, and goggles.

- Storage : Sealed containers under argon at 4°C to prevent hydrolysis .

Q. What are the challenges in scaling up green synthesis approaches for this compound?

- Critical Considerations :

- Heat Transfer : Solvent-free reactions may require specialized reactors (e.g., ball mills) for even heating.

- Catalyst Recovery : Centrifuge KHSO4 post-reaction; reuse until efficiency drops below 70%.

- Byproduct Management : Neutralize HBr gas with NaOH scrubbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.